Boc-val-pro-arg-mca
Overview
Description
Synthesis Analysis
The synthesis of peptides similar to "Boc-val-pro-arg-mca" often involves strategic methods like the azlactone method in solution phase, which is a technique used for the synthesis of dehydropeptides and other complex peptides. For instance, the dehydropeptide Boc-L-Val-delta Phe-L-Val-OC H3 was synthesized using this method, highlighting the approach's versatility in peptide synthesis (Mitra et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of synthesized peptides reveals critical information about their conformation and stability. The crystal structure determination of peptides shows how specific sequences and modifications influence their overall shape. For example, the peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3, synthesized via the azlactone method, demonstrates a unique conformation stabilized by intramolecular hydrogen bonds, showcasing the detailed molecular architecture of such compounds (Dey et al., 1998).
Chemical Reactions and Properties
The chemical reactions and properties of peptides like "Boc-val-pro-arg-mca" are pivotal for understanding their reactivity and potential applications. The study of specific substrates for enzymes such as alpha-thrombin, factor Xa, and kallikreins provides insights into the peptide's specificity and reactivity, as observed with peptides containing arginine-MCA as the carboxyl-terminus (Morita et al., 1977).
Physical Properties Analysis
The physical properties of peptides, including solubility and aggregation behavior, are crucial for their practical applications. Enhancements in solubility and the prevention of aggregation by covalent attachment to solvent-swollen cross-linked resin supports illustrate the manipulation of physical properties for specific applications, as demonstrated in the synthesis of the elastin-derived sequence Pro-Gly-Val-Gly-Val (Dang et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties of peptides like "Boc-val-pro-arg-mca" involves understanding their stability, reactivity, and interaction with other molecules. The design of peptides with specific structural motifs, such as α, β-dehydro-phenylalanine residues, influences their chemical behavior, demonstrating the intricate relationship between peptide structure and function (Mitra et al., 1997).
Scientific Research Applications
Enzyme Activity in Fertilization
Boc-val-pro-arg-mca has been used to study protease activity in sperm extracts of the solitary ascidian, Halocynthia roretzi. It revealed the presence of an enzyme with features similar to mammalian acrosin, which plays a role in the fertilization process of ascidian eggs (Sawada et al., 1982).
Specificity for Enzymes in Biochemistry
This compound has been used in biochemical research for the specific identification of enzyme activity. For example, it has been identified as a specific substrate for alpha-thrombin, among other enzymes, in various studies. This specificity helps in understanding the functional mechanisms of these enzymes (Morita et al., 1977).
Studying Anterograde Axonal Transport
In neurological research, Boc-val-pro-arg-mca has been utilized to study anterograde axonal transport in rat sciatic nerves. It helped in understanding the enzyme's involvement in post-translational processing of precursor proteins, although the exact role in precursor processing remains speculative (Imaizumi et al., 2000).
Cancer Research and Inhibitor Studies
This compound has also been significant in cancer research, particularly in studying the effects of protease inhibitors on cancer progression. In oral carcinogenesis studies, Boc-val-pro-arg-mca was used to measure protease activity, which was found to be elevated in tumorous tissues. This has implications for understanding the molecular mechanisms of cancer progression and the potential therapeutic role of protease inhibitors (Messadi et al., 1986).
Prohormone Processing Research
In the study of prohormone-processing proteases, Boc-val-pro-arg-mca has been employed to monitor proteolytic activities. This has been particularly useful in the study of enzymes like PC1/3 and PC2 in the processing of precursors of various neuropeptides (Azaryan et al., 1995).
Application in Thromboplastin Assay
Boc-val-pro-arg-mca has been used in the development of a sensitive and quantitative amidolytic assay for thromboplastin, a tissue factor. This application is significant in medical diagnostics and research involving blood coagulation (Nakamura, 1985).
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAUPKTFJBLO-HWBMXIPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Pro-Arg-4-methylcoumaryl-7-amide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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